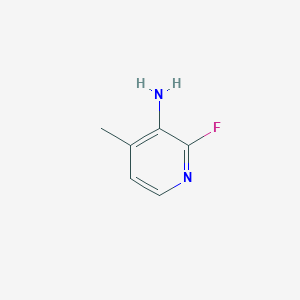

2-氟-4-甲基吡啶-3-胺

描述

2-Fluoro-4-methylpyridin-3-amine is a fluorinated pyridine derivative that serves as an important intermediate in the synthesis of various pharmaceutical and agrochemical products. Its unique structural features, including the fluorine atom and methyl group, contribute to its reactivity and applications in organic synthesis.

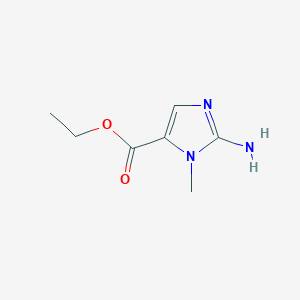

Synthesis Analysis

The synthesis of related fluorinated pyridines involves multiple steps, including oxidation, nitration, reduction, and fluorination processes. For instance, the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate, a related compound, is achieved through a series of reactions starting from methyl 3-methylpyridine-2-carboxylate, involving oxidation, nitration, and reduction steps followed by a modified Balz-Schiemann reaction, yielding an overall 18% yield based on the initial compound (Shi et al., 2012).

Molecular Structure Analysis

The molecular structure of fluorinated pyridines, including 2-Fluoro-4-methylpyridin-3-amine, can be analyzed through NMR and crystallographic studies, providing insights into their conformation, electron distribution, and bonding interactions. The presence of fluorine significantly affects the electronic properties of the molecule due to its high electronegativity.

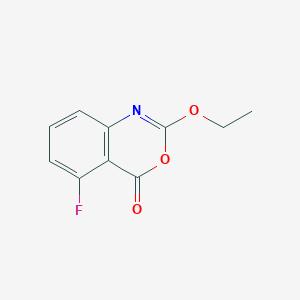

Chemical Reactions and Properties

Fluorinated pyridines undergo various chemical reactions, including nucleophilic substitution, cycloadditions, and aminations. For example, the transition-metal-free synthesis of 2-aminopyridine derivatives from 2-fluoropyridine demonstrates the reactivity of fluorinated pyridines under catalyst-free conditions, offering a high yield and chemoselectivity (Li et al., 2018).

科学研究应用

Application 1: Synthesis of Novel Pyridine-Based Derivatives

- Summary of the Application : The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .

- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to produce these novel pyridine derivatives . The reaction is catalyzed by palladium .

- Results or Outcomes : The reaction yields a series of novel pyridine derivatives in moderate to good yield . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .

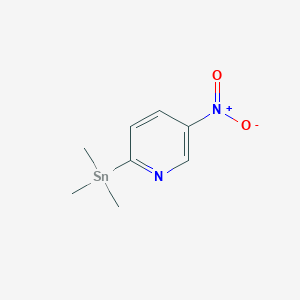

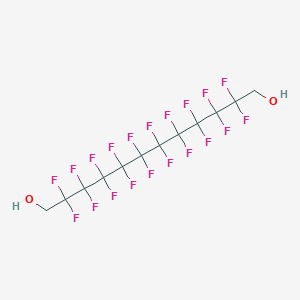

Application 2: Synthesis of Fluorinated Pyridines

- Summary of the Application : The compound is used in the synthesis of fluorinated pyridines . These fluorinated pyridines have interesting and unusual physical, chemical, and biological properties .

- Methods of Application : Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results or Outcomes : The synthesis of these fluorinated pyridines presents a special interest as potential imaging agents for various biological applications .

Application 3: Use in Pharmaceutical Industry

- Summary of the Application : This compound is used in the pharmaceutical industry for the synthesis of various drugs . It is often used as a building block in the synthesis of more complex molecules .

- Results or Outcomes : The use of this compound in drug synthesis can lead to a wide range of pharmaceutical products with varying therapeutic effects .

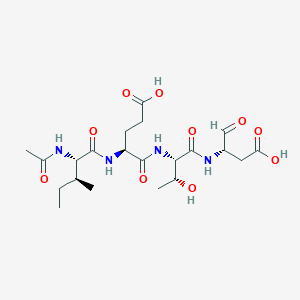

Application 4: Potassium Channel Blocker

- Summary of the Application : Derivatives of the compound, such as 4-aminopyridine, are used as potassium channel blockers . These are used clinically to improve walking in people with multiple sclerosis (MS) .

- Methods of Application : 4-aminopyridine binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction .

- Results or Outcomes : The use of these potassium channel blockers can lead to improved motor function in patients with MS .

Application 5: Synthesis of Complex Molecules

- Summary of the Application : This compound is often used as a building block in the synthesis of more complex molecules . It is particularly useful in the pharmaceutical industry .

- Results or Outcomes : The use of this compound in the synthesis of complex molecules can lead to a wide range of products with varying properties .

Application 6: Synthesis of Fluorinated Compounds

- Summary of the Application : This compound is used in the synthesis of fluorinated compounds . These fluorinated compounds have interesting and unusual physical, chemical, and biological properties .

- Methods of Application : Various methods for the synthesis of fluorinated compounds are presented . The specific methods can vary depending on the particular compound being synthesized .

- Results or Outcomes : The synthesis of these fluorinated compounds presents a special interest as potential imaging agents for various biological applications .

安全和危害

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P261;P280;P305+P351+P338 .

Relevant Papers

The relevant papers for “2-Fluoro-4-methylpyridin-3-amine” include studies on the synthesis of fluoropyridines , the chemical and biophysical characterization of a novel potassium channel blocker , and the synthesis of novel pyridine derivatives .

属性

IUPAC Name |

2-fluoro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQQKPXTKXTEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376774 | |

| Record name | 2-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methylpyridin-3-amine | |

CAS RN |

173435-32-0 | |

| Record name | 2-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

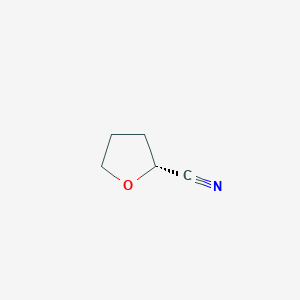

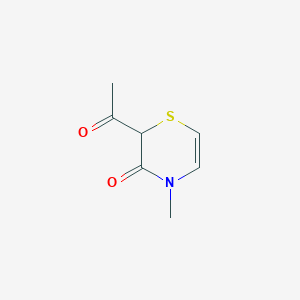

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)

![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)

![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)